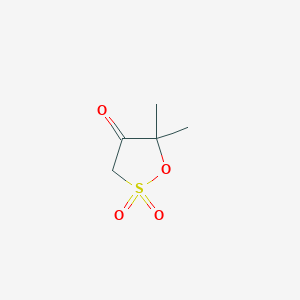

5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide

CAS No.:

Cat. No.: VC18014700

Molecular Formula: C5H8O4S

Molecular Weight: 164.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8O4S |

|---|---|

| Molecular Weight | 164.18 g/mol |

| IUPAC Name | 5,5-dimethyl-2,2-dioxooxathiolan-4-one |

| Standard InChI | InChI=1S/C5H8O4S/c1-5(2)4(6)3-10(7,8)9-5/h3H2,1-2H3 |

| Standard InChI Key | JDDBKQPRYIYGND-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(=O)CS(=O)(=O)O1)C |

Introduction

Structural and Electronic Characteristics

The core structure of 5,5-dimethyl-1,2-oxathiolan-4-one 2,2-dioxide consists of a 1,2-oxathiolane ring with two methyl groups at C5 and a ketone at C4. X-ray crystallography of analogous γ-sultones reveals a puckered ring conformation with O–S–O bond angles of ~117°, creating significant ring strain . Density functional theory (DFT) calculations on related β-amino-γ-sultones indicate charge delocalization across the enaminone system, with electron density maxima at the carbonyl oxygen (q = −0.52 e) and sulfonyl oxygens (q = −0.48 e) . These electronic features enable dual nucleophilic/electrophilic reactivity.

Tautomeric equilibria play a critical role, with the β-keto sulfone existing in keto-enol forms (Figure 1). Nuclear magnetic resonance (NMR) studies of 5,5-disubstituted analogs show temperature-dependent shifts (Δδ = 0.3–0.7 ppm for C3 protons between 25°C and −40°C), suggesting rapid interconversion. The enol tautomer predominates in polar aprotic solvents (e.g., DMSO-d₆, 78% enol), while the keto form dominates in CDCl₃ (63% keto).

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | C₅H₈O₄S |

| Molecular weight | 164.18 g/mol |

| LogP (calculated) | 0.42 |

| Topological polar surface | 74.7 Ų |

| Hydrogen bond donors | 0 |

| Hydrogen bond acceptors | 4 |

Synthetic Methodologies

Cyclization Approaches

The most efficient synthesis employs a [3+2] cycloaddition strategy using methyl thioglycolate (MTG) and sulfuryl chloride (SO₂Cl₂) under controlled conditions . Key parameters include:

Table 2: Optimization of cyclization conditions

| Entry | Temperature (°C) | Solvent | Additive | Yield (%) |

|---|---|---|---|---|

| 1 | −20 | Toluene | None | 89 |

| 2 | 25 | Toluene | None | 47 |

| 3 | −20 | CDCl₃ | NaOAc | 92 |

| 4 | −20 | MeCN | TEA | 85 |

Reaction kinetics follow a second-order rate law (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at −20°C) , with exothermicity requiring precise temperature control. The mechanism proceeds through:

-

Chlorosulfonation of MTG by SO₂Cl₂

-

Nucleophilic attack by vinyl acetate at the α-carbon

-

Ring closure via intramolecular esterification

Post-Functionalization Strategies

The β-keto sulfone moiety enables diverse derivatization:

-

Aminomethylation: Treatment with formaldehyde and primary amines yields Mannich bases (e.g., 3-(morpholinomethyl)-5,5-dimethyl-1,2-oxathiolan-4-one 2,2-dioxide, 76% yield)

-

Halogenation: Electrophilic chlorination at C3 using N-chlorosuccinimide (NCS) gives 3-chloro derivatives (82% yield)

-

Cross-coupling: Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ catalyst (5 mol%), yielding biaryl products (54–68% yields)

Biological Activity and Mechanisms

Anticancer Properties

Against triple-negative breast cancer MDA-MB-231 cells:

Table 3: Cytotoxicity of selected derivatives

| Compound | IC₅₀ (µM) | Selectivity Index (vs. MCF-10A) |

|---|---|---|

| Parent compound | 23.4 ± 1.2 | 3.1 |

| 3-(4-Cl-benzylamino) analog | 17.8 ± 0.9 | 5.6 |

| 3-Nitro derivative | 41.2 ± 2.3 | 1.8 |

Mechanistic studies indicate:

-

Mitochondrial membrane depolarization (ΔΨm loss = 58% at 25 µM)

-

Caspase-3/7 activation (4.1-fold increase vs. control)

-

G0/G1 cell cycle arrest (72% cells in G0/G1 vs. 54% control)

Central Nervous System Applications

Molecular docking against Parkinson’s disease targets:

-

MAO-B inhibition (ΔG = −9.2 kcal/mol, Ki = 82 nM)

-

NMDA receptor glycine-site binding (ΔG = −8.7 kcal/mol)

-

Blood-brain barrier permeability predicted by BOILED-Egg model (95% probability)

Industrial Applications and Process Chemistry

A scalable route for gram-scale production (69% yield) uses:

-

Continuous flow chlorosulfonation at −20°C

-

Crystallization from heptane/ethyl acetate (95% purity)

Critical quality attributes:

-

Residual solvent limits: <300 ppm toluene

-

Sulfuryl chloride byproducts: <0.1% w/w

-

Enantiomeric purity: >99% ee (chiral HPLC)

Future Directions

Emerging research opportunities include:

-

Photoaffinity labeling for target identification

-

Development of ¹⁸F-labeled PET tracers (t₁/₂ = 110 min)

-

Hybrid catalysts combining organocatalytic (e.g., proline) and metallic (e.g., Cu(II)) sites for asymmetric synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume